molecular formula C20H20Cl4O5 B12317909 4-[(2,4-Dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxyoxolan-3-ol

4-[(2,4-Dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxyoxolan-3-ol

Cat. No.: B12317909
M. Wt: 482.2 g/mol
InChI Key: BISWEUXISBNCCJ-UHFFFAOYSA-N
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Description

Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside is a synthetic organic compound It is a derivative of D-ribofuranoside, where the hydroxyl groups at positions 3 and 5 are substituted with 2,4-dichlorobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside typically involves the protection of the hydroxyl groups of D-ribofuranoside, followed by selective substitution with 2,4-dichlorobenzyl groups. The reaction conditions often include the use of protecting groups such as acetyl or benzyl groups to prevent unwanted reactions at other positions on the ribofuranoside molecule. The final step involves the deprotection of the hydroxyl groups to yield the desired compound.

Industrial Production Methods

Industrial production of Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as chromatography and crystallization may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The dichlorobenzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving carbohydrate metabolism and enzyme interactions.

    Industry: It may be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside involves its interaction with specific molecular targets. These targets may include enzymes involved in carbohydrate metabolism or other biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,5-di-O-benzyl-D-ribofuranoside: Similar structure but with benzyl groups instead of dichlorobenzyl groups.

    Methyl 3,5-di-O-(4-chlorobenzyl)-D-ribofuranoside: Similar structure with a single chlorine atom on the benzyl groups.

Uniqueness

Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside is unique due to the presence of two chlorine atoms on the benzyl groups. This structural feature may confer distinct chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxyoxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl4O5/c1-26-20-18(25)19(28-9-12-3-5-14(22)7-16(12)24)17(29-20)10-27-8-11-2-4-13(21)6-15(11)23/h2-7,17-20,25H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISWEUXISBNCCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(O1)COCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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